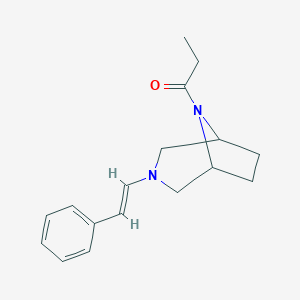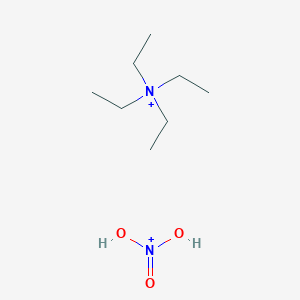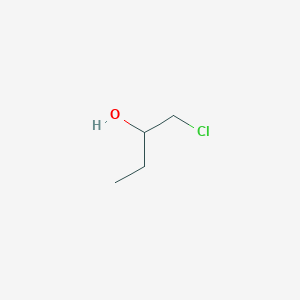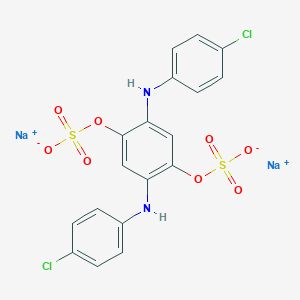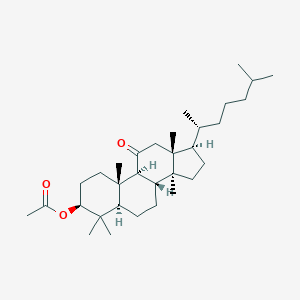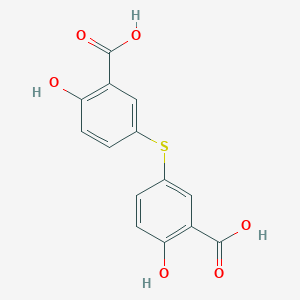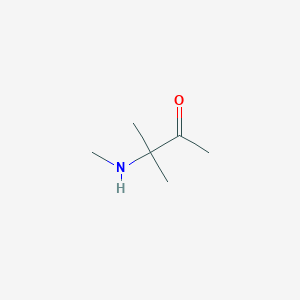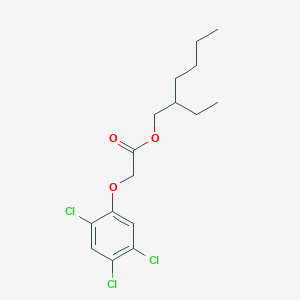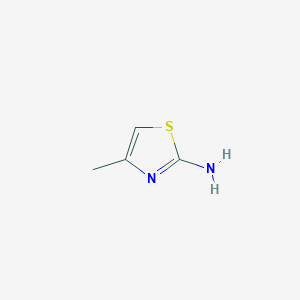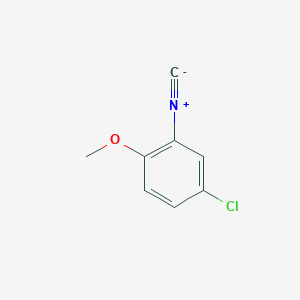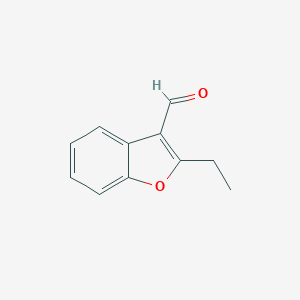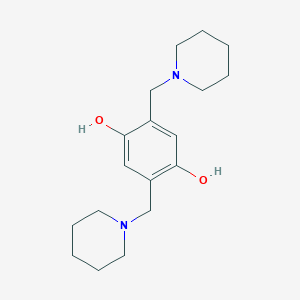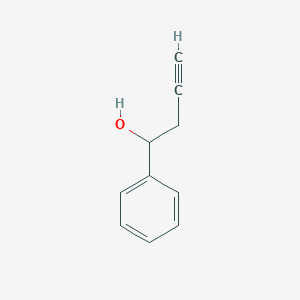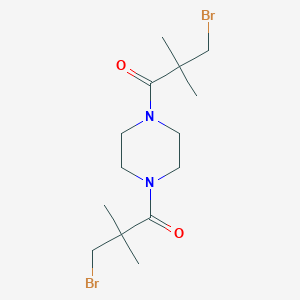
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one), also known as PBD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. PBD is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. The bromine atoms in PBD make it a useful tool for labeling proteins and other biomolecules in biological systems.
Mecanismo De Acción
The mechanism of action of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the formation of a covalent bond between the bromine atom in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) and a nucleophilic amino acid residue in a protein or other biomolecule. This covalent bond is stable and irreversible, allowing researchers to track the movement and interactions of labeled molecules over time.
Efectos Bioquímicos Y Fisiológicos
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. Studies have shown that 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling does not significantly alter the activity or stability of enzymes, and does not affect the folding or function of labeled proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling is its high selectivity for certain amino acid residues in proteins, such as cysteine and methionine. This selectivity allows researchers to selectively label specific regions of proteins, and to study the interactions and movements of these regions in living cells. However, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling can also have limitations, such as the potential for off-target labeling and the need for specialized equipment and expertise to carry out the labeling reactions.
Direcciones Futuras
There are many potential future directions for the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) in scientific research. One area of interest is the development of new labeling strategies that can improve the selectivity and efficiency of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling reactions. Another area of interest is the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling to study the interactions and movements of proteins in complex biological systems, such as in multicellular organisms or in disease states. Additionally, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling could be used in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer.
Métodos De Síntesis
The synthesis of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the reaction of piperazine with 3-bromo-2,2-dimethylpropan-1-one. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has been used extensively in scientific research as a tool for labeling proteins and other biomolecules. The bromine atoms in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) can be used to selectively label amino acid residues in proteins, allowing researchers to track the movement and interactions of proteins in living cells. 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has also been used to label DNA and RNA molecules, and to study the structure and function of enzymes.
Propiedades
Número CAS |
1760-15-2 |
|---|---|
Nombre del producto |
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) |
Fórmula molecular |
C14H24Br2N2O2 |
Peso molecular |
412.16 g/mol |
Nombre IUPAC |
3-bromo-1-[4-(3-bromo-2,2-dimethylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-13(2,9-15)11(19)17-5-7-18(8-6-17)12(20)14(3,4)10-16/h5-10H2,1-4H3 |
Clave InChI |
YOIJEGPUCWNOAV-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
SMILES canónico |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
Otros números CAS |
1760-15-2 |
Sinónimos |
3-bromo-1-[4-(3-bromo-2,2-dimethyl-propanoyl)piperazin-1-yl]-2,2-dimet hyl-propan-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



